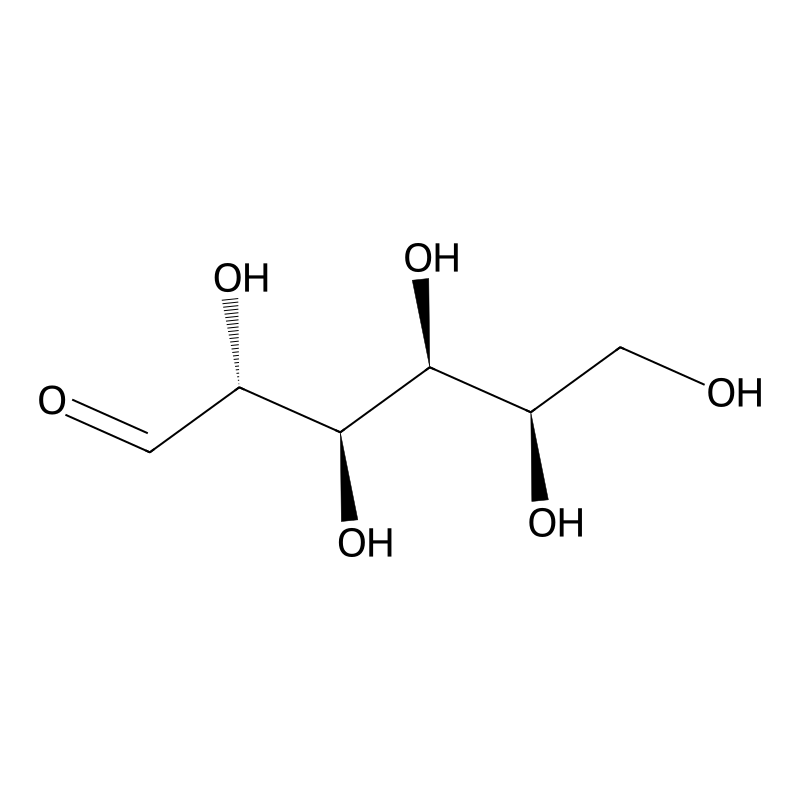

D-Gulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Gulose (CAS 4205-23-6) is a rare aldohexose and the C-3 epimer of D-galactose. In procurement and advanced carbohydrate chemistry, it is primarily sourced as a highly specialized chiral building block rather than a bulk sweetener or standard carbon source. Unlike its common 3,4-epimer D-glucose, D-gulose exhibits distinct tautomeric equilibria, high aqueous solubility, and a characteristic levorotatory optical rotation at equilibrium . These unique physicochemical properties make it an essential, albeit handling-sensitive, precursor for synthesizing rare L-sugars, specific nucleoside analogs, and custom glycoconjugates where precise axial and equatorial hydroxyl configurations are mandatory [1].

Substituting D-gulose with generic aldohexoses like D-glucose or D-galactose fundamentally fails in both synthetic and formulation contexts due to strict stereochemical and kinetic incompatibilities. In chiral synthesis, the specific right-left-right-right (Fischer projection) hydroxyl configuration of D-gulose is non-negotiable for C1-C5 switching strategies aimed at L-sugar production; using D-glucose requires inefficient, multi-step stereocenter inversions that decimate yields [1]. Furthermore, in aqueous environments, D-gulose maintains a significantly higher proportion of acyclic and furanose forms than D-glucose, leading to accelerated nucleophilic attacks and higher reactivity in Maillard-type glycations, meaning standard hexoses cannot serve as kinetic proxies in stability assays or formulation modeling [2].

Tautomeric Equilibrium and Acyclic Form Ratio

In aqueous solution, D-Gulose exhibits a distinct tautomeric equilibrium compared to standard hexoses. High-resolution 13C NMR studies reveal that D-Gulose possesses the highest hydrate-to-aldehyde ratio among all aldohexoses, significantly diverging from the behavior of D-Glucose [1]. This elevated proportion of acyclic intermediates fundamentally alters its kinetic behavior in ring-opening dependent reactions.

| Evidence Dimension | Hydrate/aldehyde ratio in aqueous equilibrium |

| Target Compound Data | Ratio of ~13 |

| Comparator Or Baseline | D-Glucose (ratio of ~1.5) |

| Quantified Difference | ~8.6-fold higher hydrate/aldehyde ratio for D-Gulose |

| Conditions | Aqueous solution (D2O), 30 °C, 150 MHz 13C NMR |

A higher proportion of acyclic forms accelerates nucleophilic additions and glycation reactions, requiring buyers to account for different reactivity profiles when substituting for common hexoses in formulation or synthesis.

Protein Glycation and Maillard Reaction Reactivity

The specific stereochemistry of D-Gulose at C-3 and C-4 drives a higher reactivity in the Maillard reaction compared to D-Glucose. When incubated with proteins such as ovalbumin, D-Gulose demonstrates a faster rate of free amino group depletion and advanced glycation end-product formation [1]. This makes it a more potent agent for generating targeted sugar-protein complexes but also necessitates stricter control in amine-containing formulations.

| Evidence Dimension | Reactivity in protein glycation (Maillard reaction) |

| Target Compound Data | High reactivity (rapidly depletes free amino groups to 30-40% of native levels) |

| Comparator Or Baseline | D-Glucose (lowest reactivity among tested aldohexoses) |

| Quantified Difference | Order of reactivity: D-Gulose > D-Mannose ≈ D-Glucose |

| Conditions | Incubation with ovalbumin at pH 9.0, 55 °C |

Procurement teams sourcing sugars for co-formulation with biologicals must recognize that D-Gulose will degrade amine-containing active ingredients faster than D-Glucose.

Stereochemical Suitability for L-Sugar Synthesis

D-Gulose serves as a highly specific chiral building block for the synthesis of rare L-sugars. Because it is the 3,4-epimer of D-Glucose, its pre-existing stereocenters allow for direct conversion into L-galactose or L-glucose derivatives via a C1-C5 functional group switching strategy [1]. Attempting to use D-Glucose for the same target requires inefficient, multi-step stereochemical inversions.

| Evidence Dimension | Synthetic route efficiency to L-sugars |

| Target Compound Data | Direct stereochemical alignment for L-galactose/L-glucose via C1-C5 switch |

| Comparator Or Baseline | D-Glucose (requires complex C-3/C-4 inversions) |

| Quantified Difference | Eliminates multiple protection/deprotection and inversion steps |

| Conditions | Silyl enol ether oxidation and lead(IV) tetraacetate decarboxylation pathways |

Selecting D-Gulose as a starting material drastically shortens the synthetic route and improves overall yield for high-value L-sugar and nucleoside analog manufacturing.

Physical Handling and Mutarotation Dynamics

The physical handling of D-Gulose differs significantly from bulk D-Glucose. While D-Glucose readily forms stable, high-melting crystals, D-Gulose typically presents as a highly soluble, hygroscopic syrup. When crystallized as pure β-D-gulopyranose, it exhibits a lower melting point and undergoes mutarotation to a levorotatory equilibrium, unlike the dextrorotatory D-Glucose .

| Evidence Dimension | Melting point and equilibrium specific rotation |

| Target Compound Data | Melting point 129–131 °C; [α]D ≈ -20.4° |

| Comparator Or Baseline | D-Glucose (Melting point 146 °C; [α]D = +52.7°) |

| Quantified Difference | 15–17 °C lower melting point; opposite optical rotation sign at equilibrium |

| Conditions | Aqueous solution equilibrium at 20 °C; standard atmospheric pressure |

Laboratory and manufacturing workflows must adapt to D-Gulose's hygroscopic nature and rely on distinct polarimetry benchmarks for quality control.

Precursor for Rare L-Sugar and Nucleoside Analog Manufacturing

Due to its specific C-3/C-4 stereochemistry, D-Gulose is the optimal starting material for synthesizing L-galactose and L-glucose derivatives via C1-C5 functional group switching [1]. This is critical for pharmaceutical procurement teams sourcing building blocks for antiviral nucleoside analogs and specialized bleomycin-type antibiotics where L-sugar moieties are required.

Generation of Antioxidant Maillard Reaction Products

Because D-Gulose exhibits a higher glycation reactivity than standard D-Glucose, it is utilized in food science and biochemical research to rapidly generate advanced Maillard reaction products (MRPs)[2]. These D-Gulose-derived protein complexes are specifically engineered for their enhanced antioxidant capacities in functional formulations.

Development of Non-Standard Glycoconjugate Therapeutics

D-Gulose is increasingly used to synthesize non-glucose glycoconjugates, such as N-hydroxyindole-based LDH inhibitors [3]. By utilizing D-Gulose instead of D-Glucose, researchers can alter the binding affinity and cellular uptake profiles via glucose transporters (GLUTs), providing a strategic advantage in designing targeted anticancer agents that exploit altered tumor metabolism.

References

- [1] Synthesis of L-glucose and L-galactose derivatives from D-sugars, ResearchGate

- [2] J. Agric. Food Chem. 2004, 52, 9, 2731–2739, Antioxidant Effects of Maillard Reaction Products Obtained from Ovalbumin and Different D-Aldohexoses

- [3] PMC, Synthesis and biological evaluation of non-glucose glycoconjugated N-hydroyxindole class LDH inhibitors as anticancer agents

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

PMSF

Dates

Explore Compound Types